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Abstract

Aleglitazar (RO0728804) was a potent and balanced dual peroxisome proliferator-activated
receptor (PPAR) alpha (a) and gamma (y) agonist developed by Hoffmann-La Roche for the
management of type 2 diabetes mellitus (T2DM) and the reduction of cardiovascular risk.[1][2]
The rationale for its development was based on the potential synergistic benefits of combining
PPARa-mediated lipid-lowering effects with PPARy-mediated improvements in insulin
sensitivity and glycemic control.[3][4] Extensive preclinical and clinical development programs
were undertaken, culminating in the large-scale Phase Il cardiovascular outcomes trial,
AleCardio. Despite promising early-phase results, the development of aleglitazar was
ultimately terminated due to a lack of cardiovascular efficacy and the emergence of significant
safety concerns, including an increased risk of heart failure, renal impairment, and bone
fractures.[5][6][7] This in-depth technical guide details the discovery and development history of
aleglitazar, from its molecular design to the outcomes of its pivotal clinical trials. It provides a
comprehensive overview of its mechanism of action, preclinical pharmacology, and clinical trial
data, along with detailed experimental protocols for key studies. This document serves as a
valuable case study for researchers and professionals in the field of drug development,
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highlighting the complexities and challenges of developing novel therapies for metabolic and
cardiovascular diseases.

Introduction: The Rationale for Dual PPARaly
Agonism

Type 2 diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia,
insulin resistance, and dyslipidemia, all of which contribute to an elevated risk of cardiovascular
disease.[4] Peroxisome proliferator-activated receptors (PPARS) are a family of nuclear
hormone receptors that act as transcription factors to regulate the expression of genes involved
in glucose and lipid metabolism.[3][8] The three main isoforms are:

e PPARa: Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to
increased fatty acid oxidation and lipoprotein metabolism, resulting in decreased triglycerides
and increased high-density lipoprotein (HDL) cholesterol.[9]

o PPARYy: Highly expressed in adipose tissue, its activation enhances insulin sensitivity,
promotes glucose uptake, and regulates adipocyte differentiation.[9]

o PPARO (or ): Ubiquitously expressed, it is involved in fatty acid metabolism and energy
homeostasis.

The therapeutic potential of targeting PPARs was established with the clinical success of
fibrates (PPARa agonists) for dyslipidemia and thiazolidinediones (TZDs; PPARYy agonists) for
T2DM. However, each class of drugs has limitations and characteristic side effects.[10] This led
to the hypothesis that a dual PPARa/y agonist could offer a more comprehensive treatment for
T2DM by simultaneously addressing both dyslipidemia and hyperglycemia, potentially leading
to improved cardiovascular outcomes.[3][11] Aleglitazar was rationally designed as a potent
and balanced dual agonist to achieve this therapeutic goal.[12][13]

Discovery and Preclinical Development

Molecular Design and Synthesis

Aleglitazar, chemically known as (2S)-2-methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-0xazol-4-
yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid, emerged from a research program focused on
designing novel a-alkoxy-B-arylpropionic acids as balanced PPARa/y co-agonists.[2][13] The
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synthesis and structure-activity relationship (SAR) studies aimed to optimize potency and
balance the activity on both PPAR isoforms.[13] X-ray crystallography studies of aleglitazar in
complex with both PPARa and PPARY receptors confirmed its binding mode and provided
insights into its dual agonistic activity.[13]

In Vitro Pharmacology

Cell-based reporter gene assays were utilized to determine the potency and selectivity of
aleglitazar for the human PPAR isoforms. These studies demonstrated that aleglitazar is a
highly potent and balanced dual agonist for PPARa and PPARYy, with significantly less activity
on PPARJ.[8]

Table 1: In Vitro Potency of Aleglitazar on Human PPAR Isoforms

Compound PPARa EC50 (nM)  PPARy EC50 (nM)  PPARS EC50 (nM)

Aleglitazar 5 9 >10,000

Data sourced from a comprehensive 12-concentration dose-response analysis using a cell-
based assay.[8]

Preclinical Pharmacology in Animal Models

The efficacy of aleglitazar was evaluated in various animal models of diabetes and
dyslipidemia. In preclinical studies, aleglitazar demonstrated beneficial effects on glucose
homeostasis and lipid profiles.[14] In obese, hypertriglyceridemic, insulin-resistant rhesus
monkeys, aleglitazar treatment led to significant reductions in triglycerides and low-density
lipoprotein (LDL) cholesterol, and a marked increase in HDL cholesterol.[15] Furthermore, it
improved insulin sensitivity and resulted in a modest reduction in body weight.[15] Similar
positive effects on glucose clearance, insulin resistance, and lipid parameters were observed in
other preclinical models.[14]

Preclinical Toxicology

A comprehensive non-clinical safety evaluation of aleglitazar and its major human metabolite
was conducted.[16] These studies included safety pharmacology, genotoxicity, repeat-dose
toxicity, reproductive toxicity, and carcinogenicity studies. The main target organs identified
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were consistent with other PPAR agonists and included effects on red blood cell parameters,
liver, heart, kidney, and adipose tissue, as well as fluid accumulation.[16] No statistically
significant increase in tumors was observed in the rat carcinogenicity study.[16] In the mouse
carcinogenicity study, an increased incidence of angiomatous tumors was noted.[16] Overall,
the preclinical safety profile was considered to support the progression of aleglitazar into
Phase Il clinical trials.[16]

Clinical Development

The clinical development program for aleglitazar was extensive, encompassing Phase I, I,
and Il studies to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Phase | and Il Clinical Studies

Phase | studies in healthy volunteers and patients with T2DM established the pharmacokinetic
and pharmacodynamic profile of aleglitazar, demonstrating dose-proportional exposure and no
significant accumulation with once-daily dosing.[17]

The Phase Il program included several key studies. A randomized, double-blind, placebo-
controlled study investigated the effects of aleglitazar on insulin sensitivity using a
hyperinsulinemic-euglycemic clamp technique in patients with T2DM inadequately controlled
with metformin.[2] This study showed that aleglitazar significantly improved whole-body insulin
sensitivity.[2]

The SYNCHRONY study was a pivotal Phase Ilb, randomized, double-blind, placebo- and
active-controlled, dose-ranging study designed to assess the efficacy and safety of aleglitazar
in patients with T2DM.[18][19]

Table 2: Key Efficacy Results from the SYNCHRONY Phase Il Trial (16 weeks)
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. Change in .
Change in HbAlc . . Change in HDL-C
Treatment Group . Triglycerides (%) .
(%) from Baseline . (%) from Baseline
from Baseline

Placebo -0.3 -6 +5
Aleglitazar 50 pg -0.36 -26 +12
Aleglitazar 150 ug -0.85 -37 +18
Aleglitazar 300 ug -1.03 -44 +20
Aleglitazar 600 pg -1.35 -48 +25
Pioglitazone 45 mg -0.71 -15 +10

Data are mean changes from baseline.[18]

The SYNCHRONY study demonstrated that aleglitazar produced dose-dependent
improvements in glycemic control and lipid parameters.[18] The 150 pg dose was selected for
Phase IIl development as it offered a favorable balance of efficacy and safety, with a lower
incidence of PPARYy-related side effects such as edema and weight gain compared to higher
doses and the active comparator, pioglitazone.[18][20]

The AleCardio Phase Ill Cardiovascular Outcomes Trial

The AleCardio trial was a large-scale, multicenter, randomized, double-blind, placebo-
controlled Phase Il study designed to evaluate the efficacy and safety of aleglitazar in
reducing cardiovascular morbidity and mortality in patients with T2DM and a recent acute
coronary syndrome (ACS).[17][21] A total of 7,226 patients were randomized to receive either
150 pg of aleglitazar or placebo once daily, in addition to standard of care.[21] The primary
efficacy endpoint was the time to the first occurrence of cardiovascular death, nonfatal
myocardial infarction, or nonfatal stroke.[17]

Table 3: Key Outcomes of the AleCardio Phase III Trial
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. Aleglitazar Placebo Hazard Ratio
Endpoint p-value
(n=3,613) (n=3,613) (95% CI)

Primary Efficacy
Endpoint
CV Death,
Nonfatal Ml, or 9.5% 10.0% 0.96 (0.83-1.11) 0.57
Nonfatal Stroke
Key Safety
Endpoints
Hospitalization

] 3.4% 2.8% 1.21(0.94-156) 0.14
for Heart Failure
Renal

_ 7.4% 2.7% 2.85(2.25-3.60) <0.001
Dysfunction
Gastrointestinal
2.4% 1.7% 1.42 (1.04-1.94) 0.03

Hemorrhage
Bone Fractures 2.2% 1.6% 1.42 (1.00-2.01) 0.05

Data reported as the percentage of patients experiencing the event.[21]

The AleCardio trial was terminated prematurely in July 2013 on the recommendation of the
independent Data and Safety Monitoring Board (DSMB) due to a lack of efficacy in reducing
the primary cardiovascular endpoint and an increase in serious adverse events.[7][22] The
results showed no significant difference between the aleglitazar and placebo groups for the
primary composite endpoint.[21] However, treatment with aleglitazar was associated with a
statistically significant increase in the incidence of renal dysfunction and gastrointestinal
hemorrhage, and a trend towards an increased risk of heart failure and bone fractures.[21]

Mechanism of Action and Signaling Pathway

Aleglitazar exerts its effects by binding to and activating both PPARa and PPARYy. These
receptors form heterodimers with the retinoid X receptor (RXR) and then bind to specific DNA
sequences known as peroxisome proliferator response elements (PPRES) in the promoter
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regions of target genes. This binding modulates the transcription of numerous genes involved
in lipid and glucose metabolism, as well as inflammation.

Downstream Effects
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Figure 1: Aleglitazar's PPARa/y Signaling Pathway

Experimental Protocols
In Vitro PPAR Activation Assay

o Objective: To determine the functional potency (EC50) of aleglitazar on human PPARQ,
PPARYy, and PPARS.

o Methodology: A cell-based transcriptional activation assay was used. Mammalian cells (e.g.,
CHO or HEK293) were transiently co-transfected with two plasmids: one expressing the full-
length human PPAR isoform (a, y, or ) and another containing a luciferase reporter gene
under the control of a PPRE-containing promoter.

e Procedure:

o Transfected cells were plated in 96-well plates.
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[e]

Cells were treated with a range of concentrations of aleglitazar or reference compounds
for 24 hours.

o After incubation, cells were lysed, and luciferase activity was measured using a
luminometer.

o Dose-response curves were generated by plotting luciferase activity against the logarithm
of the compound concentration.

o EC50 values were calculated using a four-parameter logistic fit.

Preclinical Efficacy Study in Rhesus Monkeys

» Objective: To evaluate the effects of aleglitazar on lipid and glycemic parameters in a
primate model of metabolic syndrome.

e Animal Model: Obese, hypertriglyceridemic, insulin-resistant male rhesus monkeys.

e Procedure:

[¢]

Animals underwent a 28-day baseline assessment period with vehicle administration.
o Aleglitazar (0.03 mg/kg/day) was administered orally for 42 days.
o A 63-day washout period followed the treatment phase.

o Blood samples were collected at baseline, at the end of the treatment period, and at the
end of the washout period for the measurement of plasma lipids (triglycerides, HDL-C,
LDL-C), apolipoproteins, and markers of glycemic control (glucose, insulin).

o Insulin sensitivity was assessed using a hyperinsulinemic-euglycemic clamp.

o Key Parameters Measured: Plasma triglycerides, HDL-C, LDL-C, apolipoprotein A-I,
apolipoprotein A-1, fasting glucose, fasting insulin, and glucose infusion rate during the
clamp.

AleCardio Clinical Trial Protocol (NCT01042769)
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o Study Design: A Phase Ill, multicenter, randomized, double-blind, placebo-controlled,
parallel-group trial.

o Patient Population: Patients with type 2 diabetes mellitus and a recent acute coronary
syndrome (myocardial infarction or unstable angina).

e Inclusion Criteria (abbreviated):

o Age = 18 years.

o Diagnosis of T2DM.

o Hospitalization for an ACS event within 14-42 days prior to randomization.
e Exclusion Criteria (abbreviated):

o Severe heart failure (NYHA Class V).

o Planned coronary revascularization.

o Estimated glomerular filtration rate (eGFR) < 30 mL/min/1.73m2.
« Intervention:

o Aleglitazar 150 pg once daily.

o Matching placebo once dalily.

o Both groups received standard of care for T2DM and secondary prevention of
cardiovascular events.

o Primary Efficacy Endpoint: Time from randomization to the first occurrence of a major
adverse cardiovascular event (MACE), defined as the composite of cardiovascular death,
nonfatal myocardial infarction, and nonfatal stroke.

o Key Safety Endpoints: Hospitalization for heart failure, renal dysfunction (defined as a
doubling of serum creatinine or need for dialysis), gastrointestinal hemorrhage, and bone
fractures.
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« Statistical Analysis: The primary efficacy analysis was based on a time-to-event analysis
using a Cox proportional hazards model in the intent-to-treat population.

Patient Screening
(T2DM + recent ACS)

Inclusion/Exclusion Criteria Met?

Randomization (n=7,226) Screen Failure

Aleglitazar 150 pg + Standard of Care Placebo + Standard of Care

Follow-up (Median 104 weeks)
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(CV Death, Ml, Stroke, Safety)

Trial Terminated Early
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Figure 2: AleCardio Clinical Trial Workflow

Discussion and Conclusion
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The development of aleglitazar represents a significant endeavor in the pursuit of a novel
therapy for T2DM and cardiovascular risk reduction. The rationale for a dual PPARa/y agonist
was scientifically sound, and early-phase clinical data were promising. However, the ultimate
failure of the AleCardio trial to demonstrate cardiovascular benefit, coupled with the emergence
of serious safety signals, led to the discontinuation of the program.

The aleglitazar story offers several important lessons for drug development:

o Translational Challenges: The beneficial effects observed in preclinical models and on
surrogate endpoints in early-phase trials did not translate into a reduction in hard
cardiovascular outcomes in a high-risk patient population.

e The Importance of Cardiovascular Outcome Trials (CVOTSs): The AleCardio trial underscores
the critical role of large-scale CVOTs in definitively establishing the benefit-risk profile of new
therapies for T2DM.

o Class-Related versus Compound-Specific Effects: The adverse events observed with
aleglitazar, such as heart failure and edema, are known class effects of PPARy agonists.
However, the renal and gastrointestinal safety signals may have been more specific to the
compound or the patient population studied.

e The Evolving Landscape of T2DM Treatment: The development of aleglitazar occurred
before the advent of SGLT2 inhibitors and GLP-1 receptor agonists, which have since
demonstrated robust cardiovascular and renal benefits.

In conclusion, while aleglitazar did not fulfill its therapeutic promise, its development journey
has provided valuable insights into the complexities of PPAR biology and the challenges of
developing drugs for multifactorial diseases like T2DM. The comprehensive data generated
from the aleglitazar program will continue to inform future research in the field of metabolic and
cardiovascular drug discovery.
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Figure 3: Aleglitazar Development Timeline

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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